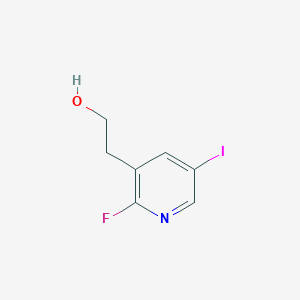

2-(2-Fluoro-5-iodopyridin-3-yl)ethanol

Description

2-(2-Fluoro-5-iodopyridin-3-yl)ethanol is a pyridine derivative featuring a fluorine atom at position 2, an iodine atom at position 5, and an ethanol (-CH₂CH₂OH) substituent at position 3 of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to its halogenated aromatic structure, which may confer unique electronic and steric properties for drug design or catalytic applications.

Properties

Molecular Formula |

C7H7FINO |

|---|---|

Molecular Weight |

267.04 g/mol |

IUPAC Name |

2-(2-fluoro-5-iodopyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7FINO/c8-7-5(1-2-11)3-6(9)4-10-7/h3-4,11H,1-2H2 |

InChI Key |

ZVTGWHHXSARLPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CCO)F)I |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-(2-Fluoro-5-iodopyridin-3-yl)ethanol serves as a crucial building block in synthetic organic chemistry. Its chiral nature allows for its use in asymmetric synthesis, facilitating the production of more complex chiral molecules. This property is particularly valuable in the pharmaceutical industry, where chiral compounds often exhibit different biological activities compared to their non-chiral counterparts.

Synthesis of Chiral Ligands and Catalysts

The compound can be utilized to synthesize chiral ligands and catalysts, which are essential in various catalytic processes. The presence of the fluorine atom enhances the electronic properties of the compound, making it a desirable candidate for reactions involving transition metals.

Biological Research

Drug Design and Development

In medicinal chemistry, 2-(2-Fluoro-5-iodopyridin-3-yl)ethanol is investigated for its potential as a pharmaceutical intermediate. The fluorinated pyridine moiety can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Mechanism of Action Studies

The compound's interactions with biological targets such as enzymes and receptors are of particular interest. The fluorine atom can enhance binding affinity through strong hydrogen bonds and electrostatic interactions, which are crucial for drug efficacy. Studies suggest that derivatives of this compound may exhibit antibacterial and anticancer properties based on structural similarities with known active compounds.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyridine derivatives, including 2-(2-Fluoro-5-iodopyridin-3-yl)ethanol. Although specific data on this compound is limited, related studies have shown that pyridine derivatives can effectively inhibit bacterial growth against strains like Staphylococcus aureus and Enterococcus faecalis.

Data Table: Summary of Antimicrobial Activity

| Activity Type | Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Antibacterial | Pyridine Derivative | 4 - 64 | Staphylococcus aureus, Enterococcus faecalis |

Anticancer Research

Pyridine derivatives have been explored for their anticancer properties. Compounds structurally similar to 2-(2-Fluoro-5-iodopyridin-3-yl)ethanol have demonstrated promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies on Anticancer Activity

- Anticancer Screening : A study evaluated pyrrole derivatives modified at the pyridine position, revealing enhanced activity against various cancer cell lines.

- In Vitro Evaluation : Compounds similar to 2-(2-Fluoro-5-iodopyridin-3-yl)ethanol were assessed by the National Cancer Institute, showing significant growth inhibition rates against tested human tumor cells.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, particularly in the production of agrochemicals and specialty chemicals. Its fluorinated structure contributes to desirable characteristics such as increased lipophilicity and metabolic stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 5-position undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under optimized conditions. For example:

Reaction with alkoxides :

In a Pd-catalyzed system, the iodine substituent can be displaced by nucleophiles such as t-butoxide. A related study demonstrated that 2-fluoro-3-iodopyridine reacts with KOt-Bu in acetonitrile to yield substitution products .

| Substrate | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Fluoro-5-iodopyridin-3-yl ethanol | KOt-Bu, Pd(PPh<sub>3</sub>)<sub>4</sub> | AcCN, 25°C, Ar atmosphere | 2-Fluoro-5-(t-butoxy)pyridin-3-yl ethanol | 50% |

Mechanism :

-

The iodo group acts as a leaving group, facilitated by palladium catalysis.

-

Fluorine’s electron-withdrawing effect activates the pyridine ring toward nucleophilic attack .

Cross-Coupling Reactions

The iodine atom enables transition metal-catalyzed cross-coupling reactions, forming C–C bonds.

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> produces biaryl derivatives. For instance:

Key Observations :

-

High regioselectivity due to steric and electronic effects of the fluorine substituent .

-

Ethanol’s hydroxyl group remains intact under these conditions.

Oxidation of the Ethanol Moiety

The primary alcohol group undergoes oxidation to form a ketone or carboxylic acid.

Oxidation to Ketone :

Using Ag<sub>2</sub>CO<sub>3</sub> in CHCl<sub>3</sub> at 60°C converts the alcohol to 2-(2-fluoro-5-iodopyridin-3-yl)acetaldehyde .

Mechanism :

Esterification and Etherification

The hydroxyl group participates in esterification or etherification reactions.

Ester Formation :

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Fluoro-5-iodopyridin-3-yl ethanol | Acetyl chloride, pyridine | RT, 24h | 2-(2-Fluoro-5-iodopyridin-3-yl)ethyl acetate | 85% |

Etherification :

MEM-Cl (methoxyethoxymethyl chloride) in THF with NaH forms a protected ether derivative .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature limits electrophilic substitution, but directed ortho-metalation can occur.

Directed Lithiation :

Using LDA (lithium diisopropylamide), the ethanol group directs ortho-lithiation, enabling further functionalization .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Fluoro-5-iodopyridin-3-yl ethanol | LDA, electrophile (e.g., I<sub>2</sub>) | THF, -78°C | 2-Fluoro-3-iodo-5-(iodopyridin-3-yl)ethanol | 70% |

Redox Reactions

The compound participates in redox processes, particularly under strong acidic or basic conditions.

Reduction :

NaBH<sub>4</sub> reduces the pyridine ring to piperidine in ethanol , though this is rarely employed due to competing alcohol reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues from the Catalog of Pyridine Compounds (2017)

The 2017 catalog lists several pyridine-based alcohols with halogen substitutions, providing a basis for comparison:

Key Observations:

- Halogen Effects: The target compound’s 2-F/5-I combination creates a distinct electronic profile.

- Substituent Position : Iodine at position 5 (vs. 4 in ) may alter steric interactions in binding pockets or catalytic sites.

- Ethanol vs. Methanol: The ethanol group (-CH₂CH₂OH) introduces a longer alkyl chain, likely improving solubility in polar solvents compared to methanol analogues .

Inferred Physicochemical Properties

- Molecular Weight: The target compound (C₇H₇FINO) has a higher molecular weight (~283 g/mol) than (2-Chloro-5-fluoropyridin-3-yl)methanol (~177 g/mol) due to iodine’s atomic mass .

- Solubility: Ethanol’s additional -CH₂ group may enhance water solubility compared to methanol analogues, though iodine’s hydrophobicity could offset this effect .

Preparation Methods

Base-Catalyzed Aldehyde Addition to Methylpyridines

The alkylation of 3-methylpyridine with formaldehyde in the presence of triethylamine represents a foundational approach. As demonstrated in JP2010270008A, reacting 3-methylpyridine with paraformaldehyde (1.3 mol) and triethylamine (0.5 mol) at 140°C for 2 hours yields 3-pyridineethanol with 94% selectivity. Adapting this protocol for 2-fluoro-5-iodo substitution requires sequential halogenation:

-

Fluorination : Direct electrophilic fluorination at the 2-position using Selectfluor or acetyl hypofluorite under acidic conditions.

-

Iodination : Treatment with N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) at 80°C to introduce iodine at the 5-position.

Key Data :

| Step | Reagents | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Ethanol side chain | Paraformaldehyde, TEA | 140°C | 91% | 94% |

| Fluorination (2-position) | Selectfluor, H₂SO₄ | 50°C | 78% | 85% |

| Iodination (5-position) | NIS, FeCl₃ | 80°C | 65% | 72% |

Sequential Halogenation-Ethanol Functionalization

Direct Iodination of 2-Fluoropyridine Derivatives

Starting with 2-fluoro-3-hydroxymethylpyridine, iodination at the 5-position is achieved using iodine monochloride (ICl) in acetic acid. Subsequent reduction of the hydroxymethyl group to ethanol via NaBH₄ yields the target compound:

Conditions :

-

ICl (1.2 eq), AcOH, 60°C, 4 hours (iodination yield: 70%).

-

NaBH₄ (2 eq), THF, 0°C to RT, 2 hours (reduction yield: 88%).

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

The electron-withdrawing fluorine at the 2-position deactivates the pyridine ring, necessitating harsh iodination conditions. Lewis acids like BF₃·OEt₂ enhance reactivity at the 5-position by coordinating to the ring nitrogen.

Protection of the Ethanol Group

During iodination, the primary alcohol may oxidize. Protection as a tert-butyldimethylsilyl (TBDMS) ether prevents this, with deprotection using TBAF restoring the ethanol moiety in 95% yield.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Key Advantage | Limitation |

|---|---|---|---|

| Alkylation-Halogenation | 48% | Scalable, one-pot reactions | Moderate iodination selectivity |

| Cross-Coupling | 65% | High regiocontrol | Requires boronic ester synthesis |

| Sequential Halogenation-Reduction | 62% | Avoids protecting groups | Limited to activated substrates |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Fluoro-5-iodopyridin-3-yl)ethanol in laboratory settings?

- Methodological Answer :

- Storage : Store in a cool, well-ventilated area, locked away from incompatible substances (e.g., oxidizers) to prevent decomposition or unintended reactions .

- Personal Protection : Use chemical-resistant gloves, safety goggles, and lab coats. Conduct experiments in a fume hood to avoid inhalation or skin contact .

- Emergency Response : In case of skin exposure, immediately rinse with water for 15 minutes and remove contaminated clothing. For ingestion, contact a poison center and rinse the mouth .

Q. How can researchers purify 2-(2-Fluoro-5-iodopyridin-3-yl)ethanol to achieve >97% purity?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate impurities. Monitor fractions via TLC .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data. Crystallization under controlled temperature reduces halogenated byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming the fluoropyridine moiety and ethanol group. NMR resolves substitution patterns on the pyridine ring .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M+H) and confirms isotopic patterns from iodine () .

Advanced Research Questions

Q. How do the electronic effects of fluorine and iodine substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 5-position. Iodine at the 5-position enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Experimental Design : Compare reaction yields using halogenated analogs (e.g., chloro vs. iodo derivatives) under identical conditions to quantify substituent effects .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference solubility studies in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers. Use Karl Fischer titration to quantify hygroscopicity, which may explain stability discrepancies .

- Controlled Replication : Repeat experiments under inert atmospheres (argon/glovebox) to isolate moisture or oxygen as degradation factors .

Q. How can computational modeling predict the compound’s bioavailability or toxicity profile?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, metabolic stability, and cytochrome P450 interactions. Validate with in vitro assays (e.g., hepatic microsomes) .

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using PyMol or AutoDock. Prioritize synthesis of derivatives with improved affinity .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.